3,4-dihydroisoquinolin-1(2H)-ones represent a class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a dihydropyridine ring, with a ketone group at the 1-position. These compounds are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities and their presence in numerous natural products. []
Castagnoli–Cushman reaction: This method involves the condensation of a 2-arylethylamine with a carbonyl compound (aldehyde or ketone) followed by cyclization in the presence of an acid catalyst. [] This method is particularly useful for generating diverse libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Intramolecular cyclization via photogenerated N-amidyl radicals: This approach utilizes light to generate reactive N-amidyl radicals from readily available precursors, which then undergo intramolecular cyclization to form the desired 3,4-dihydroisoquinolin-1(2H)-one scaffold. [] This method is considered efficient and environmentally friendly.
Visible light-driven metal-free intramolecular cyclization: This strategy utilizes visible light and an organic dye as a photocatalyst to promote the intramolecular cyclization of suitable precursors, leading to the formation of 3,4-dihydroisoquinolin-1(2H)-one derivatives. [] This method offers a mild and environmentally benign alternative to traditional metal-catalyzed approaches.
Palladium-catalyzed reactions: Various palladium-catalyzed reactions, such as cascade cyclocarbopalladation followed by Suzuki-Miyaura coupling or reactions with 2-alkynyltrifluoroacetanilides, have been employed to access complex 3,4-dihydroisoquinolin-1(2H)-one derivatives with high regio- and stereoselectivity. [, ]
DBU-promoted cyclization: This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the cyclization of ortho-(3-hydroxy-1-alkynyl)benzamide, leading to the formation of trans-3,4-dihydroisoquinolin-1(2H)-ones or (E)-4-(1-alkenyl)isoquinolin-1(2H)-ones depending on the reaction conditions. []
Benzylic oxidation of tetrahydroisoquinolines: This method utilizes cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) to oxidize readily available tetrahydroisoquinoline derivatives to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones. [] This approach is efficient and scalable, particularly for electron-rich substrates.
Planarity: The isoquinoline moiety is generally planar, with the N atom and the adjacent sp3 carbon deviating slightly from the plane. []
Conformation: The six-membered dihydropyridine ring typically adopts a half-chair conformation. [, ]
Bond characteristics: The bond length between the nitrogen and carbonyl carbon atoms is often close to a double bond, indicating electron delocalization within the amide group. []
N-alkylation: The nitrogen atom can be readily alkylated with various alkyl halides or other alkylating agents to introduce different substituents on the nitrogen. []
Condensation reactions: The carbonyl group can also participate in condensation reactions, such as the Michael condensation, to form more complex structures. []
Antifungal/antioomycete agents: Certain derivatives display potent antifungal and antioomycete activities, particularly against phytopathogens like Pythium recalcitrans. [] These compounds offer a potential solution for managing plant diseases and protecting crops.
Histamine-3 receptor antagonists: Some 3,4-dihydroisoquinolin-1(2H)-ones exhibit potent and selective antagonism towards the histamine-3 receptor, making them promising candidates for treating various neurological and psychiatric disorders. []
HIV-1 integrase inhibitors: Derivatives bearing dihydroxyisoindolin-1-one or dihydroxyisoquinolinone moieties have shown inhibitory activity against HIV-1 integrase, a key enzyme involved in the viral replication cycle. [] This finding highlights their potential as lead compounds for developing novel anti-HIV therapies.
Kainate receptor antagonists: Quinoxaline-2,3-diones, which share structural similarities with 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as potent and selective antagonists of kainate receptors, a subtype of ionotropic glutamate receptors. These compounds are valuable tools for studying the role of kainate receptors in various neurological processes and may hold therapeutic potential for treating neurological disorders. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: